2-Chloro-6-hydroxybenzaldehyde
Overview
Description
2-Chloro-6-hydroxybenzaldehyde, also known as 6-chlorosalicylaldehyde, is an organic compound with the molecular formula C7H5ClO2. It is a derivative of salicylaldehyde, where a chlorine atom is substituted at the second position of the benzene ring. This compound is a white to light yellow crystalline solid with a melting point of 51-55°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the ortho position relative to the hydroxyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent, followed by hydrolysis to yield the desired aldehyde .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-chloro-6-hydroxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 2-Chloro-6-hydroxybenzoic acid.
Reduction: 2-Chloro-6-hydroxybenzyl alcohol.
Substitution: 2-Amino-6-hydroxybenzaldehyde or 2-Thio-6-hydroxybenzaldehyde
Scientific Research Applications
2-Chloro-6-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly for its role in synthesizing Schiff bases with potential medicinal properties.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-6-hydroxybenzaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases exhibit various biological activities, including antioxidant properties. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
- 2-Chloro-4-hydroxybenzaldehyde
- 3-Chloro-2-hydroxybenzaldehyde
- 4-Chloro-3-hydroxybenzaldehyde
Comparison: 2-Chloro-6-hydroxybenzaldehyde is unique due to the position of the chlorine and hydroxyl groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 2-chloro-4-hydroxybenzaldehyde has different reactivity patterns due to the different positions of substituents, affecting its chemical behavior and applications .
Properties
IUPAC Name |
2-chloro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTWVXYIKIVAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336015 | |
Record name | 2-chloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-30-6 | |
Record name | 2-chloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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